molecular formula C12H16O3 B14561626 3-(2-Cyclohexylethoxy)cyclobut-3-ene-1,2-dione CAS No. 61699-59-0

3-(2-Cyclohexylethoxy)cyclobut-3-ene-1,2-dione

Cat. No.: B14561626
CAS No.: 61699-59-0
M. Wt: 208.25 g/mol
InChI Key: ZBGCABLQOHOVGE-UHFFFAOYSA-N
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Description

3-(2-Cyclohexylethoxy)cyclobut-3-ene-1,2-dione is a compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a cyclobutene ring with two ketone groups and an ethoxy group attached to a cyclohexyl group. Its distinct structure allows it to participate in various chemical reactions, making it a valuable compound for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Cyclohexylethoxy)cyclobut-3-ene-1,2-dione typically involves the reaction of cyclobutene-1,2-dione with 2-cyclohexylethanol under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride, to deprotonate the alcohol and facilitate the nucleophilic attack on the cyclobutene ring. The reaction is conducted under an inert atmosphere to prevent oxidation and at a controlled temperature to ensure the desired product is obtained.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Additionally, continuous flow reactors could be employed to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-(2-Cyclohexylethoxy)cyclobut-3-ene-1,2-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone groups to alcohols.

    Substitution: The ethoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base to facilitate the reaction.

Major Products Formed

    Oxidation: Carboxylic acids or ketone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted cyclobutene derivatives depending on the nucleophile used.

Scientific Research Applications

3-(2-Cyclohexylethoxy)cyclobut-3-ene-1,2-dione has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Medicine: Investigated for its potential as a drug candidate due to its unique structure and reactivity.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of various chemical products.

Mechanism of Action

The mechanism of action of 3-(2-Cyclohexylethoxy)cyclobut-3-ene-1,2-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s cyclobutene ring and ketone groups allow it to form covalent bonds with nucleophilic sites on proteins, potentially inhibiting their activity. This interaction can disrupt normal cellular processes, making the compound useful for studying enzyme function and developing new therapeutic agents.

Comparison with Similar Compounds

Similar Compounds

    3,4-Diethoxycyclobut-3-ene-1,2-dione: Similar structure but with two ethoxy groups instead of one cyclohexylethoxy group.

    3,4-Dihydroxy-3-cyclobutene-1,2-dione:

    3,4-Dichlorocyclobut-3-ene-1,2-dione: Contains chlorine atoms instead of ethoxy groups.

Uniqueness

3-(2-Cyclohexylethoxy)cyclobut-3-ene-1,2-dione is unique due to the presence of the cyclohexylethoxy group, which imparts distinct steric and electronic properties. This uniqueness allows it to participate in specific reactions and interact with biological targets in ways that similar compounds cannot, making it a valuable compound for research and development.

Properties

CAS No.

61699-59-0

Molecular Formula

C12H16O3

Molecular Weight

208.25 g/mol

IUPAC Name

3-(2-cyclohexylethoxy)cyclobut-3-ene-1,2-dione

InChI

InChI=1S/C12H16O3/c13-10-8-11(12(10)14)15-7-6-9-4-2-1-3-5-9/h8-9H,1-7H2

InChI Key

ZBGCABLQOHOVGE-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)CCOC2=CC(=O)C2=O

Origin of Product

United States

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